Product packaging for oct-7-yn-1-amine hydrochloride(Cat. No.:CAS No. 2166164-92-5)

oct-7-yn-1-amine hydrochloride

Cat. No.: B6163727
CAS No.: 2166164-92-5
M. Wt: 161.7
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Description

Contextualization within Terminal Alkyne Chemistry

Terminal alkynes are hydrocarbons distinguished by a carbon-carbon triple bond at the end of a carbon chain. fiveable.meyoutube.com This structural feature, specifically the hydrogen atom attached to one of the sp-hybridized carbon atoms of the triple bond, imparts a notable acidity compared to alkanes and alkenes. fiveable.mewikipedia.orgunacademy.com The pKa values for terminal alkynes are typically around 25, in stark contrast to the pKa values of approximately 40 for alkenes and 50 for alkanes. wikipedia.org

This increased acidity allows for the deprotonation of the terminal alkyne by a strong base to form an acetylide anion. fiveable.mewikipedia.org This acetylide anion is a potent nucleophile and a key reactive intermediate in organic synthesis. fiveable.me It can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and addition to carbonyl groups, enabling the construction of more elaborate molecular architectures. fiveable.mewikipedia.org The alkyne functional group in oct-7-yn-1-amine hydrochloride places it firmly within this reactive class of compounds, offering a site for synthetic elaboration.

Table 1: Comparison of Terminal vs. Internal Alkynes

Feature Terminal Alkynes Internal Alkynes
Triple Bond Position At the end of the carbon chain (C-1 position) youtube.com Within the carbon chain prezi.com
Structure RC≡CH youtube.com R-C≡C-R'
Acidity Mildly acidic due to the terminal hydrogen wikipedia.orgunacademy.com Not significantly acidic wikipedia.org
Reactivity Can be deprotonated to form nucleophilic acetylide anions fiveable.mewikipedia.org Does not form acetylides; undergoes addition reactions
Example Propyne youtube.com 2-Butyne

Significance of Primary Alkyl Amines in Organic Transformations

Primary alkyl amines are organic compounds characterized by a nitrogen atom bonded to one alkyl group and two hydrogen atoms. fiveable.me They are fundamental building blocks in organic chemistry due to the nucleophilic nature of the nitrogen atom, which possesses a lone pair of electrons. libretexts.orgpressbooks.pub This makes them effective nucleophiles in a wide range of reactions.

A cornerstone reaction involving primary amines is nucleophilic substitution (SN2) with alkyl halides to form secondary amines. libretexts.orgpressbooks.pub However, such reactions can often lead to mixtures of products due to over-alkylation. pressbooks.pub To achieve more controlled and selective synthesis of primary amines, various methods have been developed.

Table 2: Selected Synthetic Routes to Primary Amines

Method Description Starting Material Key Reagent(s)
Gabriel Synthesis A two-step process involving the alkylation of potassium phthalimide (B116566) followed by hydrolysis to yield a pure primary amine. fiveable.mepressbooks.pub Alkyl Halide Potassium Phthalimide, Hydrazine/Acid/Base
Azide (B81097) Synthesis An SN2 reaction of an alkyl halide with azide ion, followed by reduction of the resulting alkyl azide. pressbooks.publibretexts.org Alkyl Halide Sodium Azide (NaN₃), LiAlH₄
Reduction of Nitriles A nitrile is reduced to a primary amine, adding one carbon atom to the original alkyl chain. libretexts.orgpressbooks.publibretexts.org Nitrile (R-C≡N) Lithium Aluminum Hydride (LiAlH₄)
Reductive Amination An aldehyde or ketone reacts with ammonia (B1221849) to form an imine, which is then reduced to a primary amine. fiveable.meorganic-chemistry.org Aldehyde/Ketone Ammonia (NH₃), Reducing Agent (e.g., NaBH₃CN)

The primary amine group in this compound provides a reactive handle for introducing nitrogen-containing functionalities and for building larger molecular structures.

Rationale for Investigating this compound as a Prototypical Building Block

This compound stands out as a prototypical bifunctional building block due to the presence of two distinct and synthetically valuable functional groups: a terminal alkyne and a primary amine hydrochloride. biosynth.com Its structure consists of an eight-carbon chain, which provides a flexible and linear scaffold. This bifunctionality allows for orthogonal chemical modifications, where one group can be reacted selectively while the other remains protected or unreactive, to be utilized in a subsequent step.

This compound serves as a versatile intermediate for synthesizing a wide range of more complex molecules. biosynth.com For instance, the alkyne can be used in click chemistry, Sonogashira couplings, or converted into other functional groups, while the amine can undergo acylation, alkylation, or be used to form heterocycles. The defined separation between the two functional groups along the carbon chain is also significant for designing molecules with specific spatial arrangements, such as linkers in medicinal chemistry or monomers for specialty polymers.

Table 3: Properties of this compound

Property Value Source
CAS Number 2166164-92-5 biosynth.com
Alternate CAS Number 14502-43-3 chemicalbook.com
Molecular Formula C₈H₁₅N·HCl biosynth.com
Molecular Weight 161.67 g/mol biosynth.com
Synonym 7-Octyn-1-amine hydrochloride biosynth.com

Overview of Research Paradigms Relevant to Functionalized Long-Chain Compounds

Functionalized long-chain compounds are central to numerous areas of chemical research, from materials science to biochemistry. These molecules, which consist of a long hydrocarbon chain with one or more functional groups, exhibit unique physical and chemical properties.

In materials science, long-chain functionalized monomers are polymerized to create advanced materials with tailored properties. For example, polymers composed of long-chain units can exhibit specific flexibility, thermal resistance, and environmental degradation profiles. bnl.gov Recent research has focused on developing novel electronic polymers from such building blocks for applications in flexible electronics and sensors. bnl.gov

In the biological sciences, the interaction of long-chain compounds with cell membranes is a significant area of study. Long-chain alkyl amines and other derivatives can interact with the lipid bilayer of cell membranes, sometimes affecting the function of membrane-bound proteins and energy transduction systems. nih.gov The length of the alkyl chain and the nature of the functional group are critical determinants of these interactions. nih.gov Therefore, molecules like this compound can serve as valuable starting materials for synthesizing probes to study these biological processes or as precursors for new classes of bioactive compounds.

Properties

CAS No.

2166164-92-5

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

Synthetic Methodologies and Precursor Derivatization

Established Synthetic Routes for Oct-7-yn-1-amine Hydrochloride

The construction of this bifunctional molecule relies on established organic chemistry transformations that allow for the presence of two reactive, and potentially incompatible, functional groups.

A common and logical approach to synthesizing the oct-7-yn-1-amine precursor involves a multi-step sequence starting from a bifunctional six-carbon chain. One representative route is as follows:

Starting Material Selection : A suitable starting material is 1,6-dihalohexane, for example, 1,6-dibromohexane. This provides the correct carbon chain length and two distinct reactive sites.

Selective Functionalization : One of the bromide groups is selectively converted into a protected amine or an amine surrogate. A highly effective method is the reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield 6-bromohexyl azide. The azide group is an excellent precursor to a primary amine and is unreactive under the conditions required for the subsequent alkyne introduction.

Alkyne Introduction : The remaining terminal bromide is then used to introduce the alkyne moiety. This is typically achieved by reacting the 6-bromohexyl azide with an acetylene (B1199291) equivalent, such as sodium acetylide or lithium acetylide, in a suitable solvent like liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF). This nucleophilic substitution reaction forms 8-azidooct-1-yne.

Amine Deprotection/Formation : The final step is the reduction of the azide group to a primary amine. This can be accomplished through several methods, including catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst) or reduction with lithium aluminum hydride (LiAlH₄). This yields the target precursor, oct-7-yn-1-amine.

The conversion of the free base, oct-7-yn-1-amine, to its hydrochloride salt is a straightforward acid-base reaction. This process is often performed to improve the compound's stability, crystallinity, and handling characteristics. The general procedure involves:

Dissolving the purified oct-7-yn-1-amine in a dry, non-protic organic solvent such as diethyl ether or isopropanol.

Slowly adding a stoichiometric amount of hydrochloric acid, typically as a solution in the same or a compatible solvent (e.g., HCl in diethyl ether or 2-propanol).

The this compound, being an ionic salt, is generally insoluble in non-polar organic solvents and will precipitate out of the solution.

The resulting solid is then collected by vacuum filtration.

Purification is critical at two stages: after the synthesis of the free amine precursor and after the formation of the hydrochloride salt.

Precursor Purification : The crude oct-7-yn-1-amine, after the reduction step, is typically an oil. It can be purified by vacuum distillation to separate it from non-volatile impurities and any remaining starting materials. Alternatively, silica (B1680970) gel column chromatography can be employed, using a solvent system such as dichloromethane/methanol (B129727) or ethyl acetate (B1210297)/hexanes with a small amount of a basic modifier like triethylamine (B128534) to prevent the amine from streaking on the acidic silica gel.

Hydrochloride Salt Purification : The precipitated this compound can be purified by recrystallization. A common technique involves dissolving the salt in a minimal amount of a hot polar solvent (e.g., ethanol (B145695) or methanol) and then inducing precipitation by adding a less polar co-solvent (e.g., diethyl ether or ethyl acetate) until turbidity is observed, followed by cooling. The purified crystalline solid is collected by filtration and washed with a cold, non-polar solvent to remove any residual soluble impurities.

Alternative Synthetic Approaches to Alkynyl Amine Scaffolds

Beyond the specific synthesis of oct-7-yn-1-amine, a variety of strategies exist for constructing the general alkynyl amine framework. These methods can be broadly categorized by how the core structure is assembled.

This approach begins with an existing carbon skeleton and modifies functional groups to introduce the alkyne and amine moieties. libretexts.org

Starting Material TypeReaction SequenceKey Reagents
ω-Haloalkyne Nucleophilic substitution with an amine source.Sodium azide followed by reduction (H₂/Pd, LiAlH₄); Gabriel synthesis (potassium phthalimide (B116566) followed by hydrazine).
ω-Alkynenitrile Reduction of the nitrile to a primary amine. libretexts.orgLithium aluminum hydride (LiAlH₄); Catalytic hydrogenation (H₂, Raney Nickel). libretexts.org
Dialkene Selective hydroboration/oxidation of one alkene to an alcohol, conversion to a leaving group (e.g., tosylate), substitution with an amine source, followed by conversion of the second alkene to an alkyne via bromination and double dehydrobromination.BH₃·THF, H₂O₂/NaOH; TsCl; NaN₃; Br₂; NaNH₂.
Dihaloalkane Double elimination to form an internal alkyne, followed by isomerization to a terminal alkyne and functionalization of the distal halide. nih.govStrong base (e.g., NaNH₂); Amine source. nih.gov

These methods focus on building the molecule by strategically adding the functional groups, often using modern catalytic or orthogonal chemical techniques.

Alkylation of Terminal Alkynes : A primary strategy involves the deprotonation of a smaller terminal alkyne with a strong base like n-butyllithium to form an acetylide. This nucleophile can then react with an ω-haloalkylamine (with the amine group suitably protected) to form the carbon skeleton. fiveable.me

Orthogonal Linker Strategies : In more complex applications like bioconjugation, specialized phosphoramidite (B1245037) linkers containing protected amine and alkyne functionalities have been developed. nih.gov These linkers can be incorporated during automated solid-phase synthesis, allowing for the precise and orthogonal introduction of these groups onto larger molecules like oligonucleotides. nih.gov

Catalytic Carboamination : Advanced methods include transition-metal-catalyzed carboamination of alkynes. acs.org These reactions can, in some cases, form substituted imines which can then be reduced to the corresponding amines, providing a direct route to functionalized amine products from alkyne starting materials. acs.org For example, titanium-catalyzed alkyne carboamination can yield α,β-unsaturated imines, which are precursors to allylic amines. acs.org

These diverse synthetic strategies underscore the versatility of alkynyl amines as intermediates in organic chemistry, enabling the construction of a wide array of more complex molecular architectures.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Catalyst Systems for Alkyne Formation

The formation of the terminal alkyne is a crucial step in the synthesis of oct-7-yn-1-amine. While various methods exist for creating terminal alkynes, catalytic processes are often favored for their efficiency and milder reaction conditions. One modern approach involves the one-pot conversion of terminal alkenes to terminal alkynes. acs.org This can be achieved through a ruthenium-catalyzed dehydrogenative hydrosilylation, followed by an oxidative dehydrogenation of the intermediate vinyl silane. acs.org

Another fundamental strategy is the alkylation of acetylene, which serves as a two-carbon building block. masterorganicchemistry.com This involves the deprotonation of acetylene to form a nucleophilic acetylide, which is then reacted with a suitable alkyl halide. This method builds the carbon backbone and establishes the terminal alkyne in a single, efficient step.

Catalysts play a pivotal role in the semi-reduction of alkynes to alkenes, which can be a competing or desired pathway depending on the synthetic route. For instance, Lindlar's catalyst, a poisoned palladium catalyst, is famously used to stop the hydrogenation of an alkyne at the cis-alkene stage. masterorganicchemistry.comlibretexts.orglibretexts.org Conversely, nickel catalysts can be used for transfer hydrogenative alkyne semi-reduction in the presence of formic acid and zinc. organic-chemistry.org The choice of catalyst is therefore critical to steering the reaction towards the desired alkyne product and avoiding over-reduction to the corresponding alkene or alkane. libretexts.org

Catalyst SystemReaction TypeKey FeaturesSelectivity
Ru-Catalyst / PhIO + BF3Alkene to Alkyne ConversionOne-pot process from terminal alkenes. acs.orgHigh for terminal alkynes.
Lindlar's Catalyst (Pd/CaCO3, lead acetate, quinoline)Alkyne Semi-reductionStops reduction at the alkene stage. libretexts.orglibretexts.orgForms cis-alkenes. libretexts.org
Nickel (Ni) Catalyst / Formic Acid + ZnAlkyne Semi-reductionEffective for both internal and terminal alkynes. organic-chemistry.orgCan be tuned for E or Z isomers. organic-chemistry.org
Palladium on Carbon (Pd/C)Alkyne HydrogenationHighly efficient for full reduction. libretexts.orgReduces alkynes to alkanes. libretexts.org

Regioselectivity and Stereoselectivity Considerations in Chain Elongation

The construction of the eight-carbon chain of oct-7-yn-1-amine is most commonly achieved via the alkylation of a terminal alkyne. This method offers excellent control over regioselectivity. The process begins with the deprotonation of a terminal alkyne, such as acetylene, using a very strong base like sodium amide (NaNH₂) to generate a highly nucleophilic acetylide anion. youtube.comyoutube.com

This acetylide anion then acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide. youtube.comyoutube.com For the synthesis of oct-7-yn-1-amine, this could involve reacting the acetylide of a protected 6-amino-1-hexyne with a two-carbon electrophile, or more directly, reacting the sodium salt of acetylene with a 6-carbon chain that has a leaving group at one end and a protected amine at the other. This reaction is highly regioselective because the new carbon-carbon bond forms exclusively at the site of the deprotonated terminal alkyne. youtube.com Stereoselectivity is not a primary concern in this specific chain elongation step as no new chiral centers are formed along the main carbon chain.

Alkyne PrecursorReagents for ElongationDescriptionSelectivity Outcome
Acetylene1. NaNH₂ 2. 1-Bromo-6-(protected)aminohexaneTwo-step, one-pot reaction to form the C8 chain with a protected amine.High regioselectivity for C-C bond formation at the terminal alkyne.
Terminal Alkyne (e.g., Propyne)1. NaNH₂ 2. Primary Alkyl HalideGeneral method for extending a carbon chain from a terminal alkyne. masterorganicchemistry.comThe acetylide attacks the alkyl halide in a highly regioselective Sₙ2 reaction. youtube.com

Reaction Environment and Solvent Effects on Amine Synthesis

The introduction of the primary amine is another critical stage. While direct hydroamination of the alkyne in oct-7-yne would not yield the desired product due to the position of the functional groups, understanding the factors that govern hydroamination is essential for related synthetic strategies that might involve forming a C-N bond at an alkyne in a precursor molecule. Hydroamination, the addition of an N-H bond across a carbon-carbon triple bond, is an atom-economical method for synthesizing amines and their derivatives. researchgate.net

The reaction environment, particularly the choice of solvent, can dramatically impact the efficiency and outcome of alkyne hydroamination. Catalytic systems for this transformation are often based on late transition metals like gold, palladium, or titanium. nih.govacs.orgfrontiersin.org Studies have shown that polar aprotic solvents, such as acetonitrile (B52724), can be highly effective for hydroamination reactions catalyzed by N-Heterocyclic carbene-gold(I) complexes. frontiersin.orgnih.gov In some cases, protic solvents like ethylene (B1197577) glycol can promote metal-free hydroamination through hydrogen bonding and proton exchange. thieme.de The choice of solvent can also affect catalyst stability and substrate coordination, thereby influencing reaction rates. acs.org For instance, in certain palladium-catalyzed hydroaminations, conducting the reaction under neat (solvent-free) conditions at elevated temperatures resulted in the highest yields. acs.org

Catalyst SystemSolventEffect on ReactionReference
NHC-Gold(I) ComplexAcetonitrileIdentified as the most effective solvent for the hydroamination of phenylacetylene (B144264) with aniline. nih.gov
Pd(II)-Anthraphos ComplexNeat (Solvent-free)Quantitative yields achieved at 70-90 °C, outperforming solvents like THF, Toluene, and Acetonitrile. acs.org
Metal-FreeEthylene GlycolPromotes hydroamination through hydrogen bonding and proton exchange. thieme.de
Bis(amidate)bis(amido)Ti(IV)Benzene-d6 (for study)Used for anti-Markovnikov selective hydroamination of alkynes with N-silylamines. nih.govacs.org

Reactions Involving the Terminal Alkyne Moiety

The carbon-carbon triple bond at the terminus of the molecule is characterized by high electron density and the presence of a weakly acidic sp-hybridized C-H bond, making it susceptible to a range of chemical transformations.

The terminal alkyne group of this compound makes it an ideal substrate for "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govnih.gov The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgresearchgate.net This reaction unites an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole, a stable and versatile heterocyclic linker. nih.govwikipedia.orgnih.gov The CuAAC reaction is noted for its reliability, mild reaction conditions, and compatibility with a wide array of functional groups, making it a cornerstone in drug discovery, bioconjugation, and materials science. nih.govnih.govresearchgate.net

The mechanism of the CuAAC is a stepwise process, distinguishing it from the uncatalyzed Huisgen 1,3-dipolar cycloaddition which typically yields a mixture of regioisomers. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne. organic-chemistry.orgresearchgate.net This interaction increases the acidity of the terminal proton, facilitating its removal by a base to form a copper(I) acetylide intermediate. wikipedia.orgresearchgate.net

StepDescriptionKey Intermediates
1Coordination of Cu(I) to the alkyne and deprotonation.π-complex, Copper(I) acetylide
2Coordination of the azide to the copper acetylide complex.Copper-azide-acetylide complex
3Intramolecular cyclization (nucleophilic attack).Six-membered Cu(III) metallacycle
4Protonolysis/Reductive Elimination.Copper(I) triazolide
5Product release and catalyst regeneration.1,4-disubstituted 1,2,3-triazole, Cu(I) catalyst

The efficiency and success of the CuAAC reaction are highly dependent on maintaining the copper catalyst in its active Cu(I) oxidation state. broadpharm.com In practice, the catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. nih.govbroadpharm.com However, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state. broadpharm.com

To stabilize the Cu(I) catalyst, prevent its oxidation, and increase catalytic efficiency, various ligands are employed. researchgate.net These ligands form stable chelate complexes with the copper ion, protecting it while still allowing it to participate in the catalytic cycle. researchgate.net The choice of ligand can significantly accelerate the reaction and improve its reliability, particularly in biological applications where protecting sensitive functional groups is crucial. nih.gov

LigandKey FeaturesPrimary Application Area
TBTA (Tris(benzyltriazolylmethyl)amine)Highly effective at stabilizing Cu(I) and accelerating the reaction.General organic synthesis. broadpharm.com
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Water-soluble ligand, enabling reactions in aqueous media.Bioconjugation, reactions in biological systems. broadpharm.com
N-heterocyclic carbenes (NHCs)Strong donor ligands that form robust copper complexes.Reactions with sterically hindered substrates. organic-chemistry.org
PhosphinesStrongly coordinating ligands that stabilize Cu(I).General organic synthesis. researchgate.net

Hydrofunctionalization reactions involve the addition of an H-X molecule across the carbon-carbon triple bond of the alkyne. These reactions are highly atom-economical methods for synthesizing a variety of functionalized alkenes and alkanes. rsc.org For a terminal alkyne like that in this compound, the regioselectivity of the addition (i.e., whether the "X" group adds to the terminal or internal carbon) is a critical consideration.

Hydroamination refers to the addition of an N-H bond across the alkyne. Catalytic hydroamination of alkynes is a direct and efficient method for synthesizing nitrogen-containing compounds such as enamines and imines. rsc.org Various transition-metal complexes can catalyze this transformation, with the choice of catalyst influencing the regiochemical outcome. acs.orgnih.gov For instance, copper nanoparticles supported on montmorillonite K10 have been shown to catalyze the intermolecular hydroamination of terminal alkynes, regioselectively affording the Markovnikov product. mdpi.com

Hydrohalogenation involves the addition of a hydrogen halide (e.g., HCl, HBr) to the alkyne. This reaction typically proceeds via an electrophilic addition mechanism. jove.com The addition of one equivalent of HX to a terminal alkyne generally follows Markovnikov's rule, placing the halogen on the more substituted carbon to form a vinyl halide. jove.com The addition of a second equivalent of HX results in a geminal dihalide. jove.com While this is the classical outcome, catalytic methods have been developed to achieve anti-Markovnikov hydrobromination, yielding terminal E-alkenyl bromides. acs.org

Achieving high levels of selectivity is a primary goal in modern synthetic chemistry. In the hydrofunctionalization of the terminal alkyne in this compound, several types of selectivity are pertinent.

Chemoselectivity: The reaction must selectively target the alkyne in the presence of the amine hydrochloride. The protonated amine is generally unreactive towards many catalysts, but in some cases, protection may be necessary.

Regioselectivity: This determines the position of the new C-X bond. As described above, hydroamination and hydrohalogenation can proceed with either Markovnikov or anti-Markovnikov selectivity depending on the catalyst and reaction conditions. mdpi.comjove.comnih.gov

Stereoselectivity: This refers to the spatial arrangement of the atoms in the product, particularly the geometry of the newly formed double bond (E/Z isomerism) or the creation of new stereocenters. For example, gold(III) hydride complexes have been shown to perform alkyne hydroauration with excellent stereoselectivity to give exclusively trans-insertion products (Z-vinyl isomers). nih.gov Similarly, cobalt-catalyzed hydrosilylation of alkynes can proceed with high stereoselectivity. nih.gov

ReactionTypical RegioselectivityTypical StereoselectivityNotes
Hydroamination (Cu, Ti catalyst)Markovnikov or anti-MarkovnikovDepends on catalyst/mechanismSelectivity is highly catalyst-dependent. mdpi.comresearchgate.net
Hydrohalogenation (HX)MarkovnikovMixture of syn and anti additionProceeds through a vinyl cation intermediate.
Hydrohalogenation (HBr, peroxides)Anti-MarkovnikovMixture of E/Z alkenesProceeds via a radical mechanism. jove.com
Hydrosilylation (Co, Ru catalyst)Markovnikov or anti-MarkovnikovHigh (e.g., Z-selectivity)Catalyst controls both regio- and stereochemistry. nih.gov
Hydroboration (Fe, Co, Rh catalyst)Anti-MarkovnikovSyn-addition (E-alkenylboron)Provides versatile synthetic intermediates. chinesechemsoc.orgrsc.org

The development of new catalysts has been instrumental in advancing the field of alkyne hydrofunctionalization, enabling reactions that were previously difficult or impossible. chinesechemsoc.org A wide range of transition metals have been explored for their catalytic activity.

For hydroamination, complexes of late-transition metals (Groups 7-12) are effective, with the choice of ligand, solvent, and temperature being crucial for optimizing catalytic properties. acs.org Copper-based catalysts are attractive due to their low cost and have been developed for the selective synthesis of various amine classes from alkynes. nih.gov Titanium-based catalysts have also been investigated for their utility in hydroamination reactions. hudsonlab.ca

For other hydrofunctionalization reactions, first-row transition metals like cobalt and iron have emerged as powerful, sustainable catalysts. Cobalt-based systems have been developed for highly chemo-, regio-, and stereoselective Markovnikov hydrosilylation of alkynes. nih.gov Similarly, iron-catalyzed systems can achieve highly selective hydroboration of alkynes. rsc.org These catalysts often tolerate a wide range of functional groups, which would be advantageous for a bifunctional molecule like this compound. nih.govrsc.org

Oxidative and Reductive Transformations of the Alkyne

The terminal alkyne moiety of oct-7-yn-1-amine is susceptible to both oxidation and reduction, leading to a variety of carbonyl compounds or a fully saturated carbon chain, respectively. libretexts.orgyoutube.com

Oxidative Cleavage: Strong oxidizing agents can cleave the carbon-carbon triple bond. libretexts.orgmasterorganicchemistry.com Ozonolysis, followed by a workup, is a common method for this transformation. For a terminal alkyne like the one in oct-7-yn-1-amine, this reaction typically yields a carboxylic acid with one less carbon atom and carbon dioxide. youtube.commasterorganicchemistry.com Similarly, reaction with hot, basic potassium permanganate (KMnO₄) also results in oxidative cleavage to produce a carboxylate. libretexts.orgmasterorganicchemistry.com Milder oxidation conditions, for instance with neutral potassium permanganate, can lead to the formation of a vicinal dicarbonyl compound. libretexts.org

Reduction: The alkyne can be fully or partially reduced. Catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum (Pt) will reduce the alkyne completely to the corresponding alkane, octan-1-amine. youtube.com

Table 1: Oxidative and Reductive Transformations of the Alkyne Group
TransformationReagentsProduct Functional Group
Oxidative Cleavage1. O₃ (Ozone) 2. H₂OCarboxylic Acid + CO₂
Oxidative CleavageKMnO₄, KOH, heatCarboxylate Salt
Mild OxidationKMnO₄, neutralVicinal Dicarbonyl
Complete ReductionH₂, Pd/C or PtAlkane

Cross-Coupling Reactions at the Terminal Alkyne

The presence of an acidic proton on the terminal alkyne allows it to participate in various cross-coupling reactions, most notably the Sonogashira cross-coupling. This palladium-catalyzed reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is a powerful tool for constructing more complex molecular architectures. Amines can be employed as inexpensive and efficient ligands in these palladium-catalyzed systems. researchgate.net

Table 2: Sonogashira Cross-Coupling of the Terminal Alkyne
ReactionCoupling PartnerCatalyst SystemProduct Type
Sonogashira CouplingAryl Halide (e.g., Iodobenzene)Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N)Aryl-substituted Alkyne
Sonogashira CouplingVinyl Halide (e.g., Vinyl bromide)Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N)Enyne

Reactions Involving the Primary Amine Hydrochloride Functionality

The primary amine group, presented as a hydrochloride salt, is another key site for chemical modification. The reactivity of the amine is fundamentally linked to the presence or absence of the proton on the nitrogen atom.

Nucleophilic Reactivity of the Amine

In its free base form, the primary amine of oct-7-yn-1-amine is a potent nucleophile. fiveable.melibretexts.orgchemguide.co.uk This reactivity stems from the lone pair of electrons on the nitrogen atom, which can attack electron-deficient centers (electrophiles). fiveable.melibretexts.orgchemguide.co.uk This inherent nucleophilicity allows the amine to participate in a wide array of bond-forming reactions, including substitutions and additions. fiveable.memsu.edu

Formation of Amides, Imines, and Other Nitrogen-Containing Derivatives

The nucleophilic nature of the primary amine enables the synthesis of various nitrogen-containing derivatives.

Amide Formation: Primary amines react readily with acyl chlorides and acid anhydrides in vigorous reactions to form N-substituted amides. libretexts.orgchemguide.co.uk The reaction with carboxylic acids is also possible but typically requires heat to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org

Imine Formation: The reaction of the primary amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.orgchemistrysteps.com This reaction is typically reversible and acid-catalyzed, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com

Table 3: Synthesis of Nitrogen-Containing Derivatives
DerivativeReactantGeneral Product Structure
AmideAcyl Chloride (R-COCl)R-CONH-(CH₂)₆-C≡CH
AmideAcid Anhydride ((R-CO)₂O)R-CONH-(CH₂)₆-C≡CH
Imine (Schiff Base)Aldehyde (R-CHO)R-CH=N-(CH₂)₆-C≡CH
Imine (Schiff Base)Ketone (R-CO-R')RR'C=N-(CH₂)₆-C≡CH

Deamination Reactions and Their Mechanisms

Primary amines can be converted to other functional groups through deamination. The classical method involves reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid. libretexts.org This reaction proceeds through the formation of a highly unstable aliphatic diazonium salt intermediate. libretexts.orgresearchgate.net This intermediate readily loses nitrogen gas (N₂) to form a primary carbocation, which can then undergo a variety of subsequent reactions, including substitution with water to form an alcohol or elimination to form an alkene. libretexts.orgresearchgate.net This process often leads to a mixture of products. libretexts.org More modern methods have been developed for the direct deamination of primary amines under milder conditions. organic-chemistry.orgnih.gov

Reactivity Modulation by Hydrochloride Salt Formation

The formation of a hydrochloride salt significantly alters the reactivity of the amine group. The proton from hydrochloric acid reacts with the lone pair of electrons on the nitrogen atom, forming a positively charged ammonium ion (R-NH₃⁺). quora.comoxfordreference.com

This protonation has two major consequences:

Deactivation of Nucleophilicity: With the lone pair engaged in a bond with a proton, the amine is no longer able to act as a nucleophile. libretexts.orgreddit.com To perform reactions that require the amine's nucleophilic character, such as amide or imine formation, the amine must first be converted back to its free base form (R-NH₂) by the addition of a base. reddit.compurdue.edu

Increased Stability: The salt form protects the amine from undergoing undesired side reactions, such as oxidation, by tying up the lone pair. reddit.com This increased stability makes amine hydrochlorides a common form for storage and handling.

Advancements in the Synthesis of N-Heterocycles: The Role of this compound in Multicomponent Reactions

While specific, in-depth research focusing exclusively on the multicomponent reactions of this compound is limited in publicly available scientific literature, its structural features—a primary amine and a terminal alkyne—position it as a valuable substrate for a variety of powerful synthetic methodologies. This article explores the potential chemical reactivity and transformation pathways of this compound within the framework of modern synthetic strategies, drawing upon established principles of multicomponent reactions, tandem processes, and mechanistic studies of analogous aminoalkynes.

Spectroscopic and Analytical Elucidation Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation (Methods Only)

Spectroscopic methods are indispensable for the unambiguous structural determination of organic compounds like oct-7-yn-1-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts would be expected for the terminal alkyne proton, the methylene (B1212753) groups along the carbon chain, and the protons adjacent to the ammonium (B1175870) group.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, with the chemical shifts of the sp-hybridized alkyne carbons being particularly characteristic.

The protonation of the primary amine group to form the hydrochloride salt significantly influences the NMR spectra. The electron-withdrawing effect of the positively charged ammonium group (-NH3+) causes a downfield shift (to higher ppm values) for the adjacent protons (α-protons) and carbons (α-carbon) in both ¹H and ¹³C NMR spectra compared to the free amine. tandfonline.comacs.org This deshielding effect diminishes with increasing distance from the ammonium group along the alkyl chain. tandfonline.com The degree of protonation can be monitored by observing these chemical shift changes, which are dependent on the pH of the solution. psu.edu The use of deuterium (B1214612) isotope shifts (DIS) by comparing spectra in the presence of H₂O and D₂O can also be a powerful method to definitively determine the protonation state of the nitrogen atom. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, characteristic absorption bands would be observed. The terminal alkyne (C≡C-H) would show a sharp, weak stretching vibration around 3300 cm⁻¹ and a C≡C stretch near 2100 cm⁻¹. The presence of the ammonium salt (NH₃⁺) would be indicated by a broad and strong absorption band in the range of 3200 to 2800 cm⁻¹, often overlapping with the C-H stretching vibrations. spectroscopyonline.com Asymmetric and symmetric bending vibrations for the NH₃⁺ group are also expected between 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹, respectively. spectroscopyonline.com The C-H stretching vibrations of the alkyl chain would appear just below 3000 cm⁻¹. vscht.cz

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Terminal Alkyne (≡C-H)Stretch~3300
Alkyne (C≡C)Stretch~2100
Ammonium (NH₃⁺)Stretch3200-2800 (broad)
Ammonium (NH₃⁺)Asymmetric Bend1625-1560
Ammonium (NH₃⁺)Symmetric Bend1550-1500
Alkane (C-H)Stretch<3000

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it allows for the separation and identification of components in a mixture.

In mass spectrometry, this compound would typically be analyzed using a soft ionization technique like Electrospray Ionization (ESI) in positive mode. This would result in the observation of the protonated molecular ion [M+H]⁺, where M is the free amine (oct-7-yn-1-amine). The exact mass of this ion can be used to confirm the molecular formula. lookchem.com

Collision-Induced Dissociation (CID) of the protonated molecular ion reveals characteristic fragmentation pathways. For protonated primary alkylamines, two major fragmentation routes are common: researchgate.netcdnsciencepub.comcdnsciencepub.com

Loss of ammonia (B1221849) (NH₃): This results in the formation of an alkyl cation. researchgate.netnih.gov

Loss of an olefin: This leads to the formation of a smaller protonated amine. researchgate.netcdnsciencepub.com

The specific fragmentation pattern of oct-7-yn-1-amine would provide further structural confirmation.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)

Chromatographic Separation and Purity Assessment Methods (Methods Only)

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of polar compounds like amine hydrochlorides. nih.gov A C18 or a similar nonpolar stationary phase would be used with a polar mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic acid or phosphoric acid to ensure the amine remains protonated and to improve peak shape. nih.govsielc.com Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). rsc.org

Gas Chromatography (GC): GC can be used for the analysis of the free amine form of the compound. Due to the polarity of amines, derivatization might be necessary to improve peak shape and thermal stability. However, direct analysis on a suitable polar capillary column is also possible. The hydrochloride salt itself is not volatile and would require conversion to the free base before injection.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring reaction progress and assessing purity. nih.gov A silica (B1680970) gel plate would typically be used as the stationary phase, with a mobile phase consisting of a mixture of a polar solvent (like methanol or ethyl acetate) and a less polar solvent, often with a small amount of a base (like triethylamine) to prevent peak tailing of the free amine, or an acid if analyzing the salt form.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.

Research Findings: While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the analysis of structurally similar amine hydrochlorides, such as terbinafine (B446) HCl, provides a strong precedent for its application. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for such compounds. researchgate.netijpbs.com

In a typical RP-HPLC setup for an amine hydrochloride, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. ijpbs.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol. researchgate.netijpbs.com The ratio of these solvents can be adjusted to optimize the separation. Detection is commonly achieved using a UV detector, as the amine functionality, even without a strong chromophore, can often be detected at low wavelengths (around 220 nm). researchgate.net

Illustrative HPLC Parameters for Amine Hydrochloride Analysis:

ParameterTypical Value/Condition
Instrument Shimadzu LC-20A or similar
Column Zodiac C18 (250mm x 4.6mm, 5µm) or equivalent
Mobile Phase Methanol:Water (95:5 v/v) or Acetonitrile:Phosphate (B84403) Buffer
Flow Rate 1.0 mL/min
Detection UV at 220-260 nm
Injection Volume 10 µL
Column Temperature 30°C

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is particularly useful for the analysis of organic compounds that can be vaporized without decomposition. The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. nemi.gov

Research Findings: Direct GC analysis of this compound can be challenging due to the low volatility of the hydrochloride salt. Therefore, it is common practice to analyze the free base, oct-7-yn-1-amine, or a derivatized form. The free amine is more volatile and amenable to GC analysis.

The Environmental Protection Agency (EPA) Method 8270 for semivolatile organic compounds provides a general framework that could be adapted for oct-7-yn-1-amine. nemi.gov This method utilizes a gas chromatograph coupled with a mass spectrometer (GC/MS), which allows for both separation and definitive identification of the compound based on its mass spectrum. nemi.gov The sample extract is injected into a capillary column, which is heated in a temperature-programmed oven to elute the compounds. nemi.gov

Interferences can arise from contaminants in glassware or from the sample matrix itself. nemi.gov To mitigate carryover between samples of different concentrations, the syringe must be rinsed with a solvent. nemi.gov

Illustrative GC/MS Parameters for Volatile Amine Analysis:

ParameterTypical Value/Condition
Instrument Gas Chromatograph with Mass Spectrometer (GC/MS)
Column Narrow-bore fused-silica capillary column
Injection Split/Splitless Inlet
Carrier Gas Helium
Oven Program Temperature-programmed to achieve separation
Detection Mass Spectrometry (Electron Impact ionization)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, monitoring reaction progress, and determining the purity of compounds. libretexts.org It operates on the same principle as other forms of chromatography, involving a stationary phase (typically a layer of silica gel or alumina (B75360) on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.org

Research Findings: TLC is well-suited for the analysis of amines. oiv.int The separation of oct-7-yn-1-amine would be achieved based on its polarity relative to the stationary and mobile phases. The retention factor (Rf), which is the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a key parameter for identification. libretexts.org

For visualizing the spots of amines on a TLC plate, various methods can be employed. Since simple alkylamines lack a strong chromophore for UV visualization, a staining reagent is often necessary. Ninhydrin (B49086) is a common reagent that reacts with primary and secondary amines to produce a colored spot. illinois.edu Iodine vapor can also be used as a general visualizing agent. illinois.edu

In the context of related compounds, TLC has been used to monitor the progress of reactions involving alkyne-containing structures. For instance, the reaction to form (R)-oct-1-en-7-yn-4-ol was monitored by TLC. rsc.org A qualitative method for the detection of biogenic amines by TLC involves derivatization with dansyl chloride to form fluorescent derivatives that can be visualized under UV light. oiv.int This approach could be adapted for the sensitive detection of oct-7-yn-1-amine.

Illustrative TLC System for Amine Analysis:

ComponentDescription
Stationary Phase Silica gel 60 F254 plates
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate (B1210297) or triethylamine)
Application Sample spotted using a capillary pipette
Development Ascending development in a closed chamber
Visualization Staining with ninhydrin solution or exposure to iodine vapor

Chiral Analysis Techniques (If applicable to derived chiral compounds)

While this compound itself is not chiral, its derivatives can be. For instance, if it were used as a building block in the synthesis of more complex molecules with stereocenters, the analysis of the resulting stereoisomers would be necessary.

Research Findings: The synthesis of chiral amines often involves the use of chiral auxiliaries or catalysts, leading to the formation of diastereomers or enantiomers. researchgate.net Chiral HPLC is a powerful technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that can differentially interact with the two enantiomers, leading to different retention times.

For example, the chiral analysis of γ-lactone and 1,2-oxazine derivatives has been successfully performed using chiral HPLC and Supercritical Fluid Chromatography (SFC). plos.org SFC, in particular, was found to be effective for all studied derivatives, offering shorter analysis times. plos.org

In the synthesis of chiral tetrahydroisoquinolines from related azaoct-en-yne derivatives, the diastereoselectivity of reactions is a key aspect. ua.es The analysis of the diastereomeric ratio is often performed using NMR spectroscopy or by HPLC on a standard (achiral) column, as diastereomers have different physical properties and can often be separated without a chiral stationary phase.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and energy of molecules. From these fundamental properties, a wide range of chemical characteristics can be derived, including stable geometries, reactivity, and spectroscopic parameters.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.comnih.govnih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of oct-7-yn-1-amine. semanticscholar.org A typical DFT analysis of this compound would involve a functional like B3LYP and a basis set such as 6-311G++(d,p) to ensure accurate geometry optimization and energy calculations. nih.govsemanticscholar.org

The seven-carbon aliphatic chain of oct-7-yn-1-amine allows for significant conformational flexibility due to rotation around the carbon-carbon single bonds. libretexts.org A conformational analysis investigates the potential energy surface of the molecule to identify stable conformers (energy minima) and transition states.

The primary conformations of interest along the alkyl chain are the staggered and eclipsed arrangements. Staggered conformations, where the substituents on adjacent carbons are positioned to minimize steric hindrance, are energetically favorable. libretexts.org These include the lower-energy anti conformation, where the carbon backbone is fully extended, and the slightly higher-energy gauche conformation. libretexts.org The eclipsed conformations, where substituents are aligned, represent energy maxima due to torsional strain. libretexts.org For a long-chain molecule like oct-7-yn-1-amine, a multitude of conformers exist, with the global minimum energy structure likely being a linear, all-anti arrangement of the carbon backbone. Computational methods can predict the relative energies of these conformers.

Table 1: Representative Dihedral Angles and Relative Energies for Butane (B89635) Fragment Conformational Analysis *

ConformationDihedral Angle (C1-C2-C3-C4)Relative Energy (kJ/mol)
Anti180°0
Gauche60°~3.8
Eclipsed (H, CH3)120°~14
Eclipsed (CH3, CH3)~19
Note: This table illustrates the principles of conformational analysis using the well-studied butane molecule as a model for any four-carbon segment within the oct-7-yn-1-amine chain. The actual energy values for the subject molecule would require specific calculation.

An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution across a molecule's surface. youtube.com It is generated by calculating the electrostatic potential at points on the constant electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). youtube.comnih.gov

For oct-7-yn-1-amine hydrochloride, an ESP map would be expected to show a strong region of positive potential (blue) localized around the protonated amine group (-NH3+), reflecting its cationic nature. Conversely, the region around the carbon-carbon triple bond (alkyne) would exhibit a higher electron density, resulting in a region of negative potential (red or yellow), making it a potential site for electrophilic attack. ufl.edu The aliphatic chain would show a relatively neutral potential (green). This mapping helps identify the most likely sites for intermolecular interactions and chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability and reactivity. mdpi.comresearchgate.net

In oct-7-yn-1-amine, the HOMO is expected to have significant contributions from the π-system of the alkyne and the lone pair of the nitrogen atom (in the free base form). The LUMO would likely be distributed along the σ* antibonding orbitals of the carbon chain and the ammonium (B1175870) group. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations provide quantitative values for these orbital energies, allowing for the prediction of the molecule's reactivity profile. nih.govresearchgate.net

Table 2: Typical DFT-Calculated FMO Parameters for a Comparable Aminoalkyne *

ParameterEnergy (eV)Description
E(HOMO)~ -6.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E(LUMO)~ 0.5Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 7.0Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Note: These are representative values for a model aminoalkyne calculated using DFT. The exact values for this compound would depend on the specific computational level of theory.

While DFT is a workhorse, other methods are also valuable. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation from first principles without empirical parameters. libretexts.orgscispace.com They can be highly accurate but are computationally expensive, generally limiting their use to smaller systems or for benchmarking results for more approximate methods. libretexts.org

Semi-empirical methods (like AM1, PM3, or ZINDO) are much faster than ab initio or DFT methods because they use parameters derived from experimental data to simplify calculations. wikipedia.orgnumberanalytics.com This speed makes them suitable for studying very large molecules or for preliminary explorations of reaction pathways. rsc.org Both ab initio and semi-empirical methods can be used to study the structure and stability of transient species, such as radicals or ionic intermediates, that might be formed during reactions involving the alkyne or amine functionalities of this compound.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. nih.gov Unlike quantum calculations that focus on static electronic structure, MD uses classical mechanics (Newton's laws of motion) and a force field to simulate the system's evolution. A force field is a set of parameters that defines the potential energy of the system based on the positions of its atoms.

For this compound, an MD simulation could be used to study its behavior in an aqueous environment. acs.orguregina.ca Such a simulation would place one or more this compound ions in a box of simulated water molecules and track their interactions over nanoseconds or microseconds. Key insights that could be gained include:

Solvation Structure: How water molecules arrange around the hydrophilic -NH3+ group and the more hydrophobic alkyne and alkyl chain.

Conformational Dynamics: How the aliphatic chain flexes and changes its conformation over time in solution, providing a dynamic view that complements the static picture from quantum chemical conformational analysis.

Transport Properties: Calculation of properties like the diffusion coefficient of the ion in water.

MD simulations are particularly powerful for understanding how a molecule's environment influences its structure and behavior, bridging the gap between the properties of an isolated molecule and its function in a realistic system. nih.govuregina.ca

Conformational Dynamics and Flexibility of the Compound

The presence of a six-carbon chain between the amino and ethynyl (B1212043) groups imparts significant conformational flexibility to oct-7-yn-1-amine. The molecule is not static; it exists as an ensemble of interconverting conformers. Understanding these dynamics is crucial as the three-dimensional shape of a molecule can influence its physical properties and how it interacts with other molecules.

Computational methods, such as molecular dynamics (MD) simulations and conformational searches using quantum mechanics (QM) or force fields, are employed to explore the potential energy surface of flexible molecules. duke.edunih.gov These methods can identify low-energy conformers and the transition states that separate them. For a long-chain amine, the torsional angles along the carbon-carbon backbone are the primary degrees of freedom. nih.gov

Recent advancements have led to the development of large-scale computational descriptor libraries for molecules like alkyl amines, which account for conformational flexibility. rsc.org These libraries often include calculations for minimum energy conformers and Boltzmann-weighted averages of properties across the entire conformational ensemble. rsc.org Such an analysis for oct-7-yn-1-amine would reveal the most probable shapes the molecule adopts in a given environment.

Illustrative Table of Conformational Analysis:

The following table illustrates the type of data that a conformational analysis using a Density Functional Theory (DFT) method like B3LYP/6-31G(d) might produce for the most stable conformers of oct-7-yn-1-amine.

Note: The data below is illustrative to demonstrate the concept and is not from a specific published study on this molecule.

Interaction with Solvent Environments and Protonation Effects

The solvent environment critically influences the structure and reactivity of this compound. The molecule has a polar, charged ammonium head (-NH3+) and a nonpolar, hydrophobic hydrocarbon tail, making its behavior highly dependent on the solvent's properties (e.g., polarity, protic vs. aprotic).

Protonation Effects: The amine group's basicity is a key characteristic. In its hydrochloride salt form, the primary amine is protonated. The extent of this protonation is governed by the pKa of the amine and the pH of the solution. Theoretical methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) coupled with DFT can predict pKa values for various amines with reasonable accuracy. researchgate.net The protonation state alters the molecule's charge distribution, hydrogen bonding capacity, and electrostatic potential, which are fundamental to its interactions. nih.govresearchgate.net For instance, protonation of an amine changes its hydrogen bond donor-acceptor character and can stabilize or destabilize certain conformers. nih.gov

Solvent Interactions: In polar protic solvents like water, the ammonium group will be well-solvated through strong hydrogen bonds, while the hydrophobic alkyl chain may induce local ordering of solvent molecules. fiveable.me In less polar or aprotic solvents, ion-pairing between the ammonium cation and the chloride anion becomes more significant. nih.gov Computational studies often use either explicit solvent models (where individual solvent molecules are included in the simulation) or implicit continuum models (where the solvent is treated as a uniform medium with a specific dielectric constant) to simulate these effects. psu.edunih.gov Molecular dynamics simulations can reveal how the solvent shell is structured around the solute and how this influences the solute's conformational preferences. researchgate.net

Prediction of Reactivity and Selectivity

Computational chemistry is instrumental in predicting how a molecule will react, which pathways it will follow, and what products will form. For oct-7-yn-1-amine, key reactions could involve the nucleophilic amine or electrophilic additions to the alkyne. openstax.orgmasterorganicchemistry.com

Transition State Analysis for Key Transformations

Every chemical reaction proceeds through a high-energy transition state (TS) that separates reactants from products. The structure and energy of this TS determine the reaction's activation energy and, consequently, its rate. Computational methods are used to locate these saddle points on the potential energy surface. ucsb.edu

A key transformation for oct-7-yn-1-amine could be an intermolecular reaction, such as a nucleophilic attack by the amine on another molecule, or an intramolecular reaction, such as the amine attacking the alkyne group of another oct-7-yn-1-amine molecule. For example, in the nucleophilic addition of an amine to an activated alkene, DFT calculations can identify the transition states for each step, revealing whether the mechanism is concerted or stepwise. researchgate.net Analysis of the TS geometry provides insights into bond-forming and bond-breaking processes. For a reaction involving the alkyne, such as a copper-catalyzed azide-alkyne cycloaddition (a "click" reaction), DFT calculations can elucidate the multi-step mechanism, identifying the crucial transition states and intermediates. mdpi.com

Reaction Pathway Prediction and Energy Profiles

Beyond single transition states, computational algorithms can map out entire reaction pathways, including all intermediates and transition states. amazonaws.comrsc.org This allows for the construction of a reaction energy profile, which plots the relative free energy of the system as it progresses from reactants to products. researchgate.net

For a reaction involving oct-7-yn-1-amine, such as an alkylation reaction where the amine acts as a nucleophile, computational modeling can explain issues like selectivity. nih.gov For instance, modeling the alkylation of primary amines shows that the reactivity of the newly formed secondary amine is often similar to the primary, leading to multiple alkylations. nih.gov The calculated free energy profile reveals the barriers for each successive alkylation step, explaining the final product distribution. nih.gov

Automated reaction path search algorithms can explore numerous potential reaction channels without prior chemical intuition, which is valuable for discovering novel reactivity. rsc.org For a bifunctional molecule like oct-7-yn-1-amine, this could be used to predict the competition between reactions at the amine and the alkyne. mdpi.com

Illustrative Reaction Energy Profile:

The following diagram illustrates a hypothetical two-step reaction energy profile for the nucleophilic addition of the amine to an electrophile, as might be calculated using DFT methods.

Note: This is a generalized, illustrative profile. The values are not from a specific calculation for this reaction.

This profile shows the reactants first overcoming an energy barrier (TS1) to form a stable intermediate. This intermediate then proceeds through a second, lower energy barrier (TS2) to form the final, thermodynamically favored products. Such profiles are essential for understanding reaction kinetics and mechanisms. nih.gov

Table of Mentioned Compounds

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Precursor in Complex Organic Molecule Synthesis

The distinct reactivity of the alkyne and amine functional groups enables its use in sequential and diversity-oriented synthetic strategies. biosynth.comcam.ac.uk The terminal alkyne is amenable to a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the primary amine serves as a nucleophile or a handle for amide bond formation. cam.ac.uknih.gov

Oct-7-yn-1-amine hydrochloride and similar bifunctional linkers are instrumental in the diversity-oriented synthesis of macrocyclic scaffolds. cam.ac.uk In this approach, the amine functionality is first used to connect to a core structure, often via amide bond formation. The terminal alkyne is then reserved for a subsequent macrocyclization step. This strategy allows for the construction of large, structurally diverse libraries of macrocycles from a common set of building blocks. cam.ac.uk

A key macrocyclization strategy employing the alkyne group is the azide-alkyne cycloaddition (AAC), which can be catalyzed by either copper (CuAAC) or ruthenium (RuAAC), leading to the formation of a stable triazole ring within the macrocyclic framework. cam.ac.uk Alternatively, for precursors containing another unsaturated bond like an alkene, enyne metathesis can be employed to form the macrocycle. cam.ac.uk Research has demonstrated that these macrocyclization reactions can proceed with high efficiency and regioselectivity. cam.ac.uk

Table 1: Examples of Macrocyclization Reactions Using Alkyne-Functionalized Precursors Data derived from analogous synthetic strategies.

Linear Precursor TypeMacrocyclization MethodResulting LinkageAverage Isolated YieldSource
Azido-alkyneCopper-Catalysed Azide-Alkyne Cycloaddition (CuAAC)1,4-disubstituted 1,2,3-triazole61% cam.ac.uk
Azido-alkyneRuthenium-Catalysed Azide-Alkyne Cycloaddition (RuAAC)1,5-disubstituted 1,2,3-triazole42% cam.ac.uk
EnyneEnyne Metathesis1,3-dieneVaries cam.ac.uk

The alkyne and amine groups present in this compound are foundational elements for building a wide array of heterocyclic compounds. semanticscholar.org Heterocycles are core structures in many biologically active molecules and industrial chemicals. beilstein-journals.orgopenmedicinalchemistryjournal.com The terminal alkyne is a particularly powerful functional group for this purpose, most notably through its participation in 1,3-dipolar cycloaddition reactions with azides (Huisgen cycloaddition) to regioselectively form 1,2,3-triazole rings. nih.govmdpi.com This reaction, often referred to as a "click" reaction, is known for its high yield, mild reaction conditions, and selectivity. nih.govsemanticscholar.org

Furthermore, the alkyne-amine scaffold can be used in multicomponent reactions (MCRs) to generate molecular diversity efficiently. beilstein-journals.org For instance, the amine can react with a carbonyl compound and an isocyanide in an Ugi reaction, while the alkyne remains available for post-transformation modifications, such as cyclization, to build complex heterocyclic systems. whiterose.ac.uk Similarly, in a Buchwald-Hartwig amination, the amine group can be used to N-functionalize other heterocyclic cores, such as dithieno[3,2-b:2′,3′-d]pyrrole (DTP), creating monomers with a pendant alkyne group ready for further functionalization. semanticscholar.orgrsc.org

The synthesis of natural products and their analogues is a significant area of organic chemistry aimed at discovering new therapeutic agents. nih.govacs.org Bifunctional building blocks like this compound are valuable tools in the synthetic methodologies used to create these complex molecules. rsc.org The dual functionality allows for its integration into a growing molecular framework through one end (e.g., the amine), while the other end (the alkyne) provides a reactive handle for subsequent elaboration or cyclization steps. cam.ac.uk

Synthetic strategies often involve the asymmetric construction of key structural motifs. rsc.org The amine functionality of this compound can be incorporated into chiral structures, and its linear alkyl chain can provide necessary spacing and flexibility within the target analogue. The terminal alkyne is a versatile functional group that can be transformed into various other groups or used in powerful carbon-carbon bond-forming reactions, such as Sonogashira coupling, to connect different fragments of a complex molecule. researchgate.net The ability to use the amine and alkyne groups in orthogonal reaction steps makes this compound a useful component in the strategic assembly of natural product analogues. cam.ac.uknih.gov

Utilization in Polymer Chemistry and Functional Materials

In materials science, this compound provides a pathway to introduce specific functionalities into polymers. The primary amine can act as an initiator or monomer component in polymerization, while the alkyne group serves as a site for post-polymerization modification or cross-linking.

This compound, or its free base form, can be used as a monomer in the synthesis of functional polymers. semanticscholar.org A key application is in the creation of N-functionalized conjugated polymers. For example, in the synthesis of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomers, the amine reacts with a dihalogenated DTP core via a Buchwald-Hartwig amination. semanticscholar.orgrsc.org This produces a DTP monomer bearing an N-octynyl side chain.

This monomer can then be electropolymerized to form a functional polymer film. semanticscholar.org The pendant alkyne groups along the polymer backbone are then available for modification via "click" chemistry, allowing for the facile attachment of various molecules to the polymer surface. This method provides a powerful platform for creating a new generation of N-functionalized DTP homopolymers with tailored optical and electronic properties for applications in sensors, organic electronics, and bio-interfaces. semanticscholar.org

Table 2: Synthesis of an N-Alkynylated DTP Monomer Data based on the synthesis using the analogous pent-4-yn-1-amine.

Reactant 1Reactant 2Reaction TypeProductYieldSource
3,3′-dibromo-2,2′-bithiophenepent-4-yn-1-amineBuchwald-Hartwig AminationN-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole37-48% semanticscholar.org

The dual functionality of this compound makes it a potential cross-linking agent in the formation of polymer networks and hydrogels. nih.govmdpi.com Cross-linking is crucial for enhancing the mechanical stability and controlling the properties of polymeric materials. mdpi.com

The primary amine group can participate in several cross-linking reactions:

Amide Bond Formation: In the presence of a carbodiimide (B86325) cross-linker like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), the amine group can react with carboxylic acid groups on another polymer chain to form a stable amide bond. nih.govacs.org

Schiff Base Formation: The amine can react with carbonyl groups (aldehydes or ketones) present on other polymer chains to form a Schiff base (imine) linkage. This is a common cross-linking mechanism for hydrogels based on oxidized polysaccharides and proteins. mdpi.com

In such a network, the alkyne end of the molecule would remain as a pendant functional group throughout the polymer matrix. This terminal alkyne could then be used for secondary cross-linking, for example, by reacting with azide-functionalized polymers via click chemistry, or for tethering specific molecules like drugs or cell-adhesion peptides within the material.

Development of Chemical Probes and Tags (Excluding Clinical Application)

Chemical probes are essential tools for elucidating biological pathways and mechanisms in vitro. The dual functionality of this compound is instrumental in the design and synthesis of such probes. nih.gov

The terminal alkyne of this compound is frequently utilized in fluorescent and spectroscopic labeling. ambeed.com A common strategy involves reacting the amine group of the linker with a molecule of interest. The resulting product, now bearing a terminal alkyne, can be conjugated to a fluorescent dye or a spectroscopic tag that contains an azide (B81097) group. This conjugation is typically achieved through the highly efficient and bioorthogonal CuAAC or SPAAC reactions. acs.org This method allows for the attachment of a reporter molecule with high specificity and yield, enabling the tracking and visualization of the target molecule in research settings. The alkyne handle is a key component in creating probes for target identification and validation in complex biological systems. nih.gov

Bioconjugation is a fundamental technique for creating molecules that can probe and interact with biological systems. nih.gov this compound functions as a crosslinker to connect different molecular components for in vitro studies. bldpharm.commedchemexpress.eu For example, its amine group can be used to attach it to a solid support or a larger carrier molecule. The alkyne terminus is then available to capture azide-modified biomolecules from a cell lysate or other biological sample via click chemistry. acs.org This approach is valuable for affinity-based pulldown assays aimed at identifying protein-protein interactions or discovering the targets of small molecules. The tert-butyl oct-7-yn-1-ylcarbamate (N-Boc-oct-7-yn-1-amine) is a related reagent where the amine is protected, allowing the alkyne to be reacted first. The amine can then be deprotected under acidic conditions for subsequent conjugation steps. medchemexpress.eu

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and electrostatic interactions. beilstein-journals.org While direct research on this compound in supramolecular assembly is not extensively documented in the provided results, its structural motifs are relevant to this field. The linear aliphatic chain, combined with the hydrogen-bonding capability of the amine group and the potential for the alkyne to participate in various interactions, makes it a candidate for incorporation into larger, self-assembling structures. beilstein-journals.orgnih.gov For instance, molecules with similar functionalities, like long-chain amines and functionalized alkynes, are known to form ordered structures such as micelles, vesicles, or layered materials. tue.nl The amine group can be protonated to form ammonium (B1175870), which can engage in strong hydrogen bonding and electrostatic interactions, driving the formation of complex architectures. nih.gov

Future Research Directions

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and selective methods for the synthesis of oct-7-yn-1-amine hydrochloride and related alkynyl amines is a primary area for future research. While traditional methods may exist, exploring novel catalytic systems can offer improved yields, milder reaction conditions, and enhanced functional group tolerance.

Future investigations should focus on:

Cooperative Lewis Acid/Organocopper Catalysis: Research into cooperative catalyst systems, such as the combination of a Lewis acid like B(C6F5)3 and an organocopper complex, could lead to more efficient C-H activation methods for synthesizing propargylamines. nih.gov This approach has the potential to directly convert α-amino C-H bonds into C-alkyne bonds, offering a novel route to compounds like oct-7-yn-1-amine. nih.gov

Gold and Ruthenium/Copper Catalysis: The A³-coupling (aldehyde-alkyne-amine) reaction is a powerful tool for generating propargylamines. researchgate.netacs.org Future work could explore the application of gold or ruthenium/copper catalytic systems to streamline the synthesis of this compound, potentially through a one-pot, three-component reaction. researchgate.netorganic-chemistry.org

Copper-Catalyzed Couplings: Systems using copper salts like CuI, CuBr, or CuCl₂ have shown efficacy in coupling ketones, amines, and alkynes. uantwerpen.be Adapting these methodologies for the synthesis of oct-7-yn-1-amine from readily available starting materials presents a viable research avenue. uantwerpen.be

Enzyme-Catalyzed Synthesis: The use of enzyme cascades, for instance coupling an alcohol oxidase with a ω-transaminase, represents a green and highly selective approach for the amination of alcohols. lookchem.com Investigating the enzymatic synthesis of oct-7-yn-1-amine from oct-7-yn-1-ol could lead to more sustainable production methods. lookchem.com

A comparative table of potential catalytic systems is presented below:

Catalytic SystemPotential Starting MaterialsKey AdvantagesReference
B(C₆F₅)₃ / OrganocopperN-alkylamines, Trimethylsilyl alkynesHigh diastereo- and enantioselectivity, tolerates sensitive functional groups. nih.gov
Ru/Cu or Au-basedAldehydes, Alkynes, AminesAtom economical, high diversity and complexity in products. researchgate.netacs.org
CuBr₂ / Sodium Ascorbate / Ti(OEt)₄Aromatic ketones, Alkynes, Secondary aminesBroad scope for aromatic ketones. uantwerpen.be
CuCl / Cu(OTf)₂Alkynylsilanes, Aldehydes, AminesHigh yields, mild conditions, domino-type reactions possible. organic-chemistry.org
ω-Transaminaseω-functionalized alkanesGreen synthesis, high selectivity. lookchem.com

Investigation of Underexplored Reaction Pathways and Mechanisms

A deeper understanding of the reaction pathways and mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity.

Future research should include:

Mechanistic Studies of A³-Coupling: While the A³-coupling is well-established, detailed mechanistic studies involving substrates like oct-7-yn-1-amine can provide insights into the role of the metal catalyst and the intermediates formed, such as cyclic ketiminium species. researchgate.netuantwerpen.be

Cycloisomerization Reactions: The terminal alkyne in this compound is a prime functional group for cycloisomerization reactions to form heterocyclic compounds. oup.com Utilizing catalysts like silver nanoparticles to induce cyclization of derivatives of oct-7-yn-1-amine could lead to novel molecular scaffolds. oup.com

Photoredox Radical Cyclization: The application of photoredox catalysis to induce radical cyclization of alkenyl and alkynyl amines is a promising area. researchgate.net Investigating the photoredox-mediated reactions of appropriately derivatized oct-7-yn-1-amine could provide access to novel cyclic β-difluoroamines and other complex nitrogen-containing heterocycles. researchgate.net

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict reaction outcomes, elucidate mechanisms, and design new catalysts.

Key areas for computational investigation include:

DFT Studies of Hydroamination: Modeling the hydroamination of the alkyne in oct-7-yn-1-amine using gold(I) N-heterocyclic carbene complexes can help in understanding the coordination pathways and activation barriers, thereby guiding the selection of optimal catalysts and reaction conditions. researchgate.net

Modeling of Synergistic Catalysis: DFT calculations can be employed to investigate the synergistic effects of dual catalyst systems, such as gold/amine catalysis, in reactions like α-alkynylation and α-allenylation of aldehydes where an alkynyl amine could be a key intermediate or product. pkusz.edu.cnacs.org

Predicting Reactivity and Regioselectivity: Computational models can be developed to predict the reactivity of the amine and alkyne functionalities in this compound under various conditions. rsc.org This can aid in designing selective transformations at either the amine or the alkyne terminus. rsc.org

Integration into Emerging Fields of Chemical Discovery

The unique bifunctional nature of this compound makes it an ideal candidate for integration into cutting-edge areas of chemical synthesis.

Promising applications include:

Sustainable Chemistry: The drive towards greener chemical processes necessitates the use of renewable feedstocks and sustainable catalytic methods. rug.nlrsc.org Research into synthesizing oct-7-yn-1-amine from bio-based precursors and employing environmentally benign catalysts aligns with the principles of sustainable chemistry. rug.nlrsc.org Sophorolipids, a class of microbial biosurfactants, have been functionalized with terminal alkynes and amines, showcasing the potential for creating novel bio-based materials with pH-responsive properties. rsc.org

Flow Chemistry Applications: Continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control. acs.orgnih.govbeilstein-journals.org Developing flow processes for the synthesis and subsequent modification of this compound could enable safer handling of reactive intermediates and facilitate on-demand production. acs.orgnih.gov For instance, scalable palladium-catalyzed C(sp³)–H carbonylation of alkylamines has been successfully demonstrated in continuous flow. acs.org Similarly, the alkylation of amines using heterogeneous bases in packed-bed reactors is another area ripe for exploration with this compound. akjournals.com The photoredox radical cyclization of alkynyl amines has also been successfully scaled up using a flow-chemistry platform. researchgate.net

The table below summarizes the potential applications in these emerging fields:

Emerging FieldPotential Application of this compoundKey BenefitsReference(s)
Sustainable ChemistrySynthesis from bio-based precursors; use as a building block for bio-based polymers and surfactants.Reduced environmental impact, creation of novel functional materials. rug.nlrsc.orgrsc.org
Flow ChemistryOn-demand synthesis, safe handling of reactive intermediates, scalable production of derivatives.Improved safety, efficiency, and scalability. researchgate.netacs.orgnih.govbeilstein-journals.org

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of oct-7-yn-1-amine hydrochloride in academic laboratories?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use) and purification steps. For example, highlights a 5-step chain reaction involving reduction, etherification, and amination for a structurally analogous hydrochloride salt, emphasizing cost efficiency and yield improvement. Similarly, demonstrates the use of thiourea in direct amination for memantine hydrochloride, achieving 82.44% yield by optimizing solvent (propylene glycol) and temperature (160°C and 80°C phases). Key steps include:

  • Step 1 : Select solvents with high polarity to stabilize intermediates (e.g., HCl·EA for acidification ).
  • Step 2 : Monitor reaction progress via TLC or HPLC to minimize side products.
  • Step 3 : Use recrystallization or column chromatography for purification .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation and purity assessment:

  • IR and NMR : Confirm functional groups (e.g., amine, alkyne) and molecular structure .
  • MS (Mass Spectrometry) : Verify molecular weight and fragmentation patterns .
  • HPLC/GC : Assess purity (>97%) and detect residual solvents or impurities .
  • Elemental Analysis : Validate stoichiometry of the hydrochloride salt .

Q. How can researchers ensure reproducibility of synthesis protocols for this compound?

  • Methodological Answer : Follow guidelines from and :

  • Documentation : Detail all experimental parameters (e.g., molar ratios, reaction times) in supplementary materials.
  • Validation : Replicate key steps (e.g., amination, acidification) using independent batches.
  • Reference Standards : Compare spectral data with published analogs (e.g., ethylamine hydrochloride in ) .

Advanced Research Questions

Q. How should researchers resolve contradictions in yield data from divergent synthesis routes?

  • Methodological Answer : Apply factorial design ( ) to isolate variables (e.g., solvent, temperature). For example:

  • Factor Screening : Use a Plackett-Burman design to identify critical parameters.
  • Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., reaction time vs. catalyst loading).
  • Statistical Validation : Perform ANOVA to confirm significance of factors .

Q. What strategies are effective for impurity profiling and identification in this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • LC-MS/MS : Detect and quantify trace impurities (e.g., unreacted intermediates) .
  • NMR Spectroscopy : Assign structures to unknown impurities via 2D experiments (COSY, HSQC) .
  • Accelerated Stability Studies : Expose the compound to stress conditions (heat, light) to force degradation and identify labile impurities .

Q. How can enantiomeric purity be ensured if this compound has chiral centers?

  • Methodological Answer :

  • Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational models .

Q. What experimental design principles apply to studying the compound’s stability in biological systems?

  • Methodological Answer : Reference ’s hydrogel study for burn treatment:

  • In Vitro Models : Simulate physiological conditions (pH 7.4, 37°C) to assess hydrolysis or oxidation.
  • Kinetic Analysis : Fit release data to models (e.g., zero-order, Higuchi) to predict degradation pathways .
  • In Vivo Correlation : Use animal models to validate stability under metabolic conditions .

Data Integrity and Validation

Q. How can researchers mitigate fraud risks in data collection for studies involving this compound?

  • Methodological Answer : Implement strategies from :

  • Attention Checks : Include open-ended questions or false items in surveys to detect automated responses.
  • Audit Trails : Use electronic lab notebooks (ELNs) with timestamped entries for synthesis and analysis steps .

Q. What validation protocols are required for analytical methods used with this compound?

  • Methodological Answer : Follow ICH guidelines as illustrated in and :

  • Linearity : Test over 80–120% of the target concentration.
  • Accuracy/Precision : Perform spike-recovery experiments with ≤2% RSD.
  • LOQ/LOD : Establish via signal-to-noise ratios (e.g., 10:1 for LOQ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.